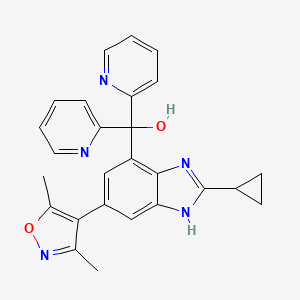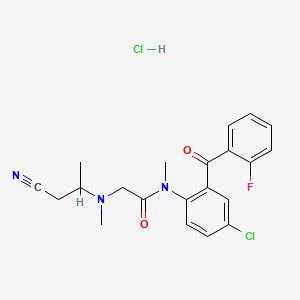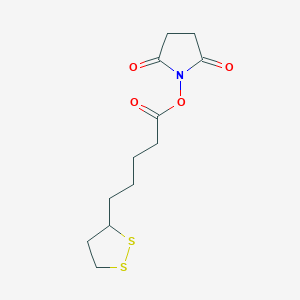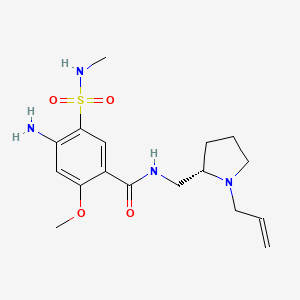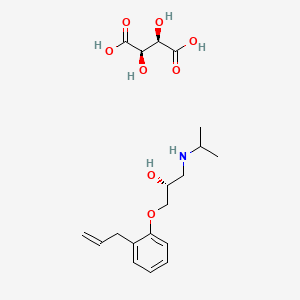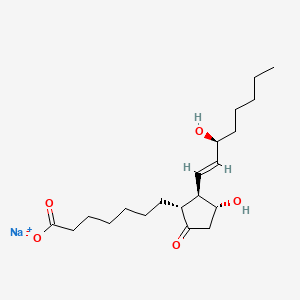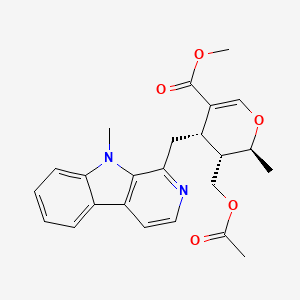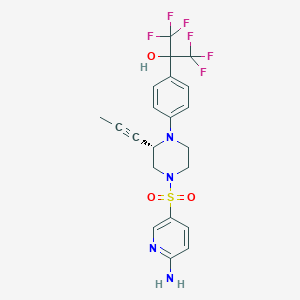
AMG-3969
Descripción general
Descripción
AMG-3969 es un potente disruptor de la interacción entre la glucocinasa y la proteína reguladora de la glucocinasa. Este compuesto ha demostrado un potencial significativo en la regulación del metabolismo de la glucosa, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades metabólicas como la diabetes mellitus .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
AMG-3969 ejerce sus efectos al interrumpir la interacción entre la glucocinasa y la proteína reguladora de la glucocinasa. Esta interrupción conduce a la activación de la glucocinasa, lo que a su vez mejora el metabolismo de la glucosa. Los objetivos moleculares involucrados incluyen la glucocinasa y la proteína reguladora de la glucocinasa, y la vía afectada principalmente es la vía glucolítica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de AMG-3969 implica una síntesis asimétrica del núcleo de 2-alquinil piperazina a través de una isomerización promovida por una base. El componente aminopiridinsulfonamida se sintetiza a través de un enfoque revisado que mejora el perfil de seguridad . La ruta sintética detallada incluye los siguientes pasos:
Formación del núcleo de 2-alquinil piperazina: Este paso implica la isomerización de un compuesto precursor en condiciones básicas.
Síntesis de aminopiridinsulfonamida: Este paso implica la reacción de aminopiridina con cloruro de sulfonilo en condiciones controladas para formar la sulfonamida.
Métodos de Producción Industrial
La producción industrial de this compound sigue la misma ruta sintética que se describe anteriormente, pero se escala para satisfacer las demandas comerciales. El proceso involucra estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
AMG-3969 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la sulfonamida y las unidades de piperazina .
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen cloruros de sulfonilo y bases como hidróxido de sodio o carbonato de potasio.
Condiciones de Reacción: Estas reacciones se llevan a cabo típicamente a temperaturas suaves o moderadas y en presencia de un solvente adecuado como el dimetilsulfóxido.
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que se pueden analizar más a fondo para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
Activador de la Glucocinasa: Compuestos que activan directamente la glucocinasa pero que pueden representar un mayor riesgo de hipoglucemia.
Unicidad de AMG-3969
This compound es único en su capacidad de disminuir selectivamente los niveles de glucosa en sangre en modelos diabéticos sin afectar a los animales normoglicémicos. Esta acción selectiva reduce el riesgo de hipoglucemia, lo que lo convierte en una alternativa más segura en comparación con los activadores directos de la glucocinasa .
Propiedades
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?
A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]
Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?
A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []
Q3: How effective was this compound in preclinical animal models of diabetes?
A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []
Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?
A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.
Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?
A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


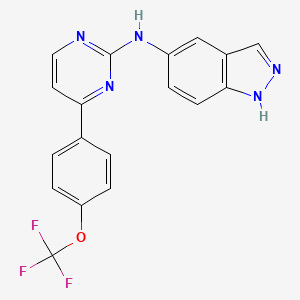
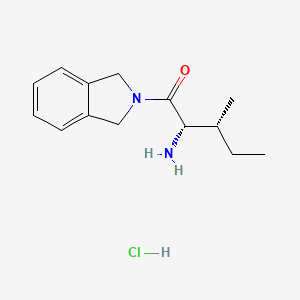
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
